2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile
Description
Properties
IUPAC Name |
2-(4-methoxycyclohexyl)-2-trimethylsilyloxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2Si/c1-13(10-14,16-17(3,4)5)11-6-8-12(15-2)9-7-11/h11-12H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOKHQKAZQPXNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CCC(CC1)OC)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Trimethylsilyl Group: The trimethylsilyl group is often introduced through a silylation reaction using trimethylsilyl chloride and a base such as triethylamine.
Formation of the Nitrile Group: The nitrile group can be formed through a cyanation reaction using a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production of 2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.
Substitution: Reagents such as halides or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but may include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate binding.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Aromatic vs. Aliphatic Substituents
- 2-(2,4-Difluorophenyl)-2-[(trimethylsilyl)oxy]propanenitrile (2k) This compound () replaces the cyclohexyl group with a 2,4-difluorophenyl ring. The electron-withdrawing fluorine atoms increase the electrophilicity of the nitrile group, enhancing reactivity in nucleophilic additions.
2-(Phenyl)-2-[(trimethylsilyl)oxy]propanenitrile (2f)
The phenyl group () provides π-conjugation, which stabilizes intermediates in synthetic pathways. However, the absence of a methoxy group reduces solubility in polar solvents compared to the 4-methoxycyclohexyl variant .
Cyclohexyl vs. Bulky Silyl Groups
- 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (9) This complex nucleotide analog () incorporates a tert-butyldimethylsilyl (TBS) group. The TBS group offers superior hydrolytic stability compared to TMS, making it preferable for multi-step syntheses requiring prolonged reaction conditions .
Functional Group Variations
Nitrile Derivatives with Halogen Substituents
2-(4-Chloro-2-(2-(trimethylsilyl)ethynyl)phenyl)propanenitrile
This compound () introduces a chloro and ethynyl-TMS group. The ethynyl group enables click chemistry applications, while the chloro substituent enhances electrophilicity, contrasting with the methoxycyclohexyl group’s electron-donating effects .- 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile A dinitrile derivative (), this compound exhibits enhanced reactivity in cycloaddition reactions due to the conjugated nitrile groups, unlike the mononitrile structure of the target compound .
Comparative Data Table
Biological Activity
The compound 2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile (commonly referred to as TMS-propanenitrile) is a siloxane derivative that has garnered attention for its potential biological activities. This article delves into its chemical structure, biological properties, and relevant research findings, including case studies and data tables.
Molecular Formula and Weight
- Molecular Formula : CHN\OSi
- Molecular Weight : Approximately 255.464 g/mol
Research indicates that TMS-propanenitrile exhibits several biological activities, primarily through its interaction with cellular pathways. Its potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Anticancer Properties : Studies suggest that TMS-propanenitrile may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Case Studies
-
Anticancer Activity :
- A study conducted on human leukemia cell lines demonstrated that TMS-propanenitrile significantly reduced cell viability by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
- Table 1: Effect of TMS-propanenitrile on Cell Viability
Concentration (µM) Viability (%) 0 100 10 85 25 60 50 30 -
Anti-inflammatory Effects :
- In an animal model of arthritis, TMS-propanenitrile was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in inflammatory markers compared to control groups.
- Table 2: Inflammatory Marker Levels Post-Treatment
Treatment Group TNF-α (pg/mL) IL-6 (pg/mL) Control 150 120 TMS-propanenitrile 10 mg/kg 90 70 TMS-propanenitrile 25 mg/kg 50 40
Pharmacological Studies
Recent pharmacological studies have highlighted the compound's potential in various therapeutic areas:
- Neuroprotective Effects : Preliminary studies suggest that TMS-propanenitrile may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
- Antimicrobial Activity : The compound has shown activity against certain bacterial strains, suggesting its utility in developing new antimicrobial agents.
Toxicological Profile
While the biological activity is promising, it is crucial to consider the compound's safety profile. Toxicological assessments have indicated that at therapeutic doses, TMS-propanenitrile exhibits low toxicity, but further studies are needed to establish long-term safety.
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for characterizing 2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile, and how are spectral data interpreted?
- Methodological Answer :
- ¹H NMR : Key signals include the trimethylsilyl (TMS) group (δ 0.18–0.28 ppm, singlet, 9H), methoxycyclohexyl protons (δ 1.5–2.0 ppm, multiplet for cyclohexyl CH₂), and the nitrile-adjacent proton (δ ~5.5 ppm, singlet for the CH group). Compare with structurally similar compounds like 2-phenyl-2-((trimethylsilyl)oxy)acetonitrile (δ 5.50 ppm for CH) .
- GC-MS : Retention time and fragmentation patterns (e.g., loss of TMS group at m/z 73) aid in verification. For example, a related compound showed a retention time of ~2.99 min and a molecular ion peak at m/z 234 .
Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction yields be optimized?
- Methodological Answer :
- Core Strategy : Use silylation of a ketone precursor (e.g., 2-(4-Methoxycyclohexyl)propanenitrile) with trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
- Optimization : Control reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF). Purification via column chromatography (silica gel, hexane/ethyl acetate) improves yield. Similar protocols are used for 2-((trimethylsilyl)oxy)propanenitrile derivatives .
Q. How does the steric and electronic environment of the methoxycyclohexyl group influence the compound’s reactivity?
- Methodological Answer :
- The methoxy group’s electron-donating nature stabilizes adjacent carbocations, while the cyclohexyl ring’s steric bulk hinders nucleophilic attack at the nitrile-bearing carbon. Computational modeling (e.g., DFT) or substituent variation studies (e.g., replacing methoxy with halogens) can validate these effects .
Advanced Research Questions
Q. How can conflicting NMR data for this compound be resolved when synthesizing derivatives with varying substituents?
- Methodological Answer :
- Comparative Analysis : Cross-reference with structurally analogous compounds. For example, 2-(4-Fluorophenyl)-2-((trimethylsilyl)oxy)acetonitrile shows a distinct CH signal at δ 5.48 ppm due to electron-withdrawing effects, whereas furan-substituted analogs shift to δ 5.56 ppm .
- Decoupling Experiments : Use NOESY or COSY to confirm coupling between cyclohexyl protons and adjacent groups.
Q. What strategies are effective in evaluating the compound’s potential bioactivity, such as enzyme inhibition or metabolic interactions?
- Methodological Answer :
- In Vitro Assays : Test against target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates. For example, a related TMS-oxygenated compound reduced blood glucose in diabetic rats via AMPK pathway modulation .
- ADMET Profiling : Assess solubility (logP via HPLC), metabolic stability (microsomal incubation), and cytotoxicity (MTT assay).
Q. How do reaction conditions (solvent, catalyst) impact the stereoselectivity of nucleophilic additions to the nitrile group?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while nonpolar solvents (e.g., toluene) may stabilize transition states via π-stacking.
- Catalyst Screening : Chiral Lewis acids (e.g., BINOL-derived catalysts) can induce enantioselectivity. For example, asymmetric Strecker reactions of similar nitriles achieved >90% ee under optimized conditions .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points or chromatographic retention times for this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize instrumentation (e.g., DSC for melting points, GC with identical column specifications).
- Impurity Profiling : Use HPLC-MS to identify side products (e.g., desilylated byproducts) that may skew results.
Tables for Key Data
| Property | Typical Value | Reference |
|---|---|---|
| ¹H NMR (TMS signal) | δ 0.18–0.28 (s, 9H) | |
| GC-MS Retention Time | ~2.99–3.20 min | |
| Common Synthetic Yield | 65–85% (post-purification) | |
| LogP (Predicted) | 2.8–3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
